3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile is a complex organic compound that features a piperazine ring substituted with a methoxypyridine and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile typically involves multiple steps, including the formation of the piperazine ring, introduction of the methoxypyridine group, and the attachment of the benzonitrile moiety. One common method involves the use of Suzuki–Miyaura cross-coupling reactions, which are known for their mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of efficient catalysts and scalable reaction conditions. For example, nickel-catalyzed couplings have been shown to be effective for similar compounds .
Chemical Reactions Analysis
Types of Reactions
3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The methoxypyridine group can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxypyridine group may yield a pyridine N-oxide derivative, while reduction of the nitrile group would produce an amine.
Scientific Research Applications
3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets. The methoxypyridine group allows it to diffuse easily into cells due to its lipophilicity . Once inside the cell, it can interact with various enzymes and receptors, potentially modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(3-fluoro-4-methoxypyridin-2-yl)methyl]-3-(methoxymethyl)-1-({4-[(2-…: Another compound with structural similarities, used in various chemical applications.
Uniqueness
What sets 3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
3-[[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-24-17-10-16(5-6-20-17)22-8-7-21(13-18(22)23)12-15-4-2-3-14(9-15)11-19/h2-6,9-10H,7-8,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKINFWIPJBJFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)CC3=CC(=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.